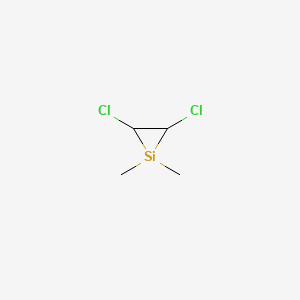
2,3-Dichloro-1,1-dimethylsilirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-1,1-dimethylsilirane is a chemical compound with the molecular formula C4H8Cl2Si. It is a member of the silirane family, which are three-membered silicon-containing ring compounds.
Preparation Methods
The synthesis of 2,3-Dichloro-1,1-dimethylsilirane typically involves the reaction of dichlorocarbene with silicon-containing precursors. One common method involves the reaction of dichloromethylsilane with a base to generate the dichlorocarbene intermediate, which then reacts with a silicon-containing compound to form the silirane ring . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
2,3-Dichloro-1,1-dimethylsilirane undergoes various types of chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles under appropriate conditions.
Addition: The compound can participate in addition reactions with various electrophiles, leading to the formation of larger, more complex molecules.
Scientific Research Applications
2,3-Dichloro-1,1-dimethylsilirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex silicon-containing compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism by which 2,3-Dichloro-1,1-dimethylsilirane exerts its effects involves the interaction of its silicon-containing ring with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
2,3-Dichloro-1,1-dimethylsilirane can be compared with other similar compounds such as:
1,3-Dichloro-2-propanol: This compound is also a chlorinated organic molecule but lacks the silicon atom present in this compound.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): While structurally different, DDQ shares some reactivity characteristics with this compound, particularly in oxidation reactions.
The uniqueness of this compound lies in its silicon-containing ring structure, which imparts distinct chemical properties and reactivity compared to other chlorinated organic compounds.
Properties
Molecular Formula |
C4H8Cl2Si |
|---|---|
Molecular Weight |
155.09 g/mol |
IUPAC Name |
2,3-dichloro-1,1-dimethylsilirane |
InChI |
InChI=1S/C4H8Cl2Si/c1-7(2)3(5)4(7)6/h3-4H,1-2H3 |
InChI Key |
GBXFOYAKTVRSDE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C(C1Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


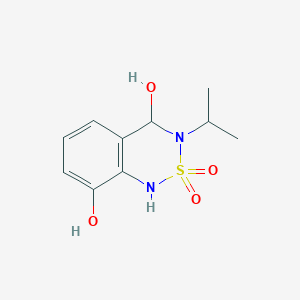

![(1S,2R)-2-[methyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol;hydrochloride](/img/structure/B13826035.png)
![N-(2-ethylhexyl)-1-({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl)naphthalen-2-amine](/img/structure/B13826047.png)
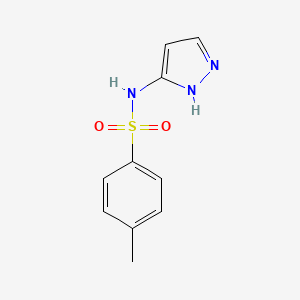
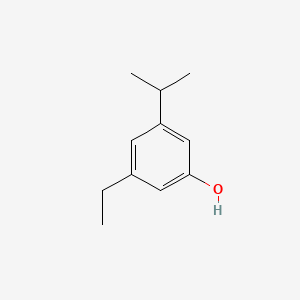
![N-[(5-bromofuran-2-yl)methyl]-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B13826061.png)
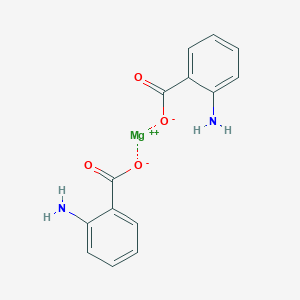
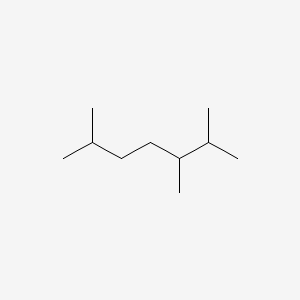
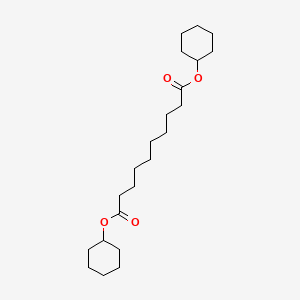
![N-(2,4-dioxo-3-oxabicyclo[3.1.0]hexan-1-yl)acetamide](/img/structure/B13826083.png)
![3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B13826090.png)


